molecular formula C4H7N5O2 B1590530 3-(2-Tetrazolyl)-L-alanine CAS No. 405150-16-5

3-(2-Tetrazolyl)-L-alanine

Cat. No. B1590530
M. Wt: 157.13 g/mol
InChI Key: PBUXSPZZJMCMSU-VKHMYHEASA-N
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Description

3-(2-Tetrazolyl)-L-alanine, also known as (S)-2-Amino-3-(2-tetrazolyl)propionic acid, is a compound with the molecular formula C4H7N5O2 and a molecular weight of 157.13 .


Molecular Structure Analysis

The molecular structure of 3-(2-Tetrazolyl)-L-alanine is represented by the SMILES string NC@@HC(O)=O . Unfortunately, the search results do not provide a detailed molecular structure analysis.


Physical And Chemical Properties Analysis

3-(2-Tetrazolyl)-L-alanine has a molecular weight of 157.13 . The compound should be stored at a temperature of 2-8°C . The predicted boiling point is 403.8±55.0 °C and the predicted density is 1.85±0.1 g/cm3 .

Scientific Research Applications

Synthesis of Unnatural Amino Acids

3-(2-Tetrazolyl)-L-alanine, as a derivative of L-alanine, plays a role in the synthesis of unnatural amino acids. The research on isothiocyanyl alanine, a similar compound, highlights its utility for synthesizing other classes of unnatural amino acids like thioureayl alanines and amino tetrazolyl alanines. These synthesized amino acids have potential applications in expanding the genetic code and biotechnological applications, including the study of fluorescent unnatural amino acids (Bag & De, 2017).

Chiral Dialkylammonium-Type Amphiphile

In another study, a novel unnatural amino acid similar to 3-(2-Tetrazolyl)-L-alanine was synthesized and used to create a chiral dialkylammonium-type amphiphile. This amphiphile exhibited unique properties, forming a vesicular assembly in aqueous dispersion and showing a gel-liquid crystalline phase transition. This research demonstrates the potential of such amino acids in developing new materials with specific phase behaviors (Taku et al., 1994).

Study of Metabolic Processes

Although not directly related to 3-(2-Tetrazolyl)-L-alanine, the use of L-[3H]alanine in metabolic studies provides insights into the potential use of similar compounds. For instance, L-[3H]alanine was used to investigate metabolism during the triggering of germination in Bacillus megaterium, indicating how these amino acid derivatives can be instrumental in probing complex biological processes (Scott & Ellar, 1978).

Peptide and Protein Research

In peptide and protein research, amino acids like 3-(2-Tetrazolyl)-L-alanine can be used to study chemotaxis in organisms. For example, a study on L-alanine and its peptides on the chemotaxis of Tetrahymena highlighted how amino acids can influence cellular behavior and responses. This type of research can be vital for understanding cellular signaling and response mechanisms (Csaba & Kőhidai, 1995).

Polymer Synthesis

Additionally, derivatives of L-alanine, similar to 3-(2-Tetrazolyl)-L-alanine, have been utilized in the synthesis of polymers. For instance, triallyl L-alanine was synthesized for the creation of amino acid-incorporated polymer networks. This demonstrates the potential of such amino acids in the development of new materials with specific mechanical and thermal properties (Yokose et al., 2015).

properties

IUPAC Name

(2S)-2-amino-3-(tetrazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O2/c5-3(4(10)11)1-9-7-2-6-8-9/h2-3H,1,5H2,(H,10,11)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUXSPZZJMCMSU-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(N=N1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NN(N=N1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70476379
Record name 3-(2-Tetrazolyl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70476379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Tetrazolyl)-L-alanine

CAS RN

405150-16-5
Record name 3-(2-Tetrazolyl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70476379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Sintra Pisco - 2018 - discovery.ucl.ac.uk
Allosteric regulation is an efficient way of controlling enzymatic activity. In Mycobacterium tuberculosis (Mtb), the causative agent of human tuberculosis, ATPphosphoribosyltransferase (…
Number of citations: 2 discovery.ucl.ac.uk
T Nakamura, K Kunimoto, T Yuki, K Ishikawa - Chemistry Letters, 2017 - journal.csj.jp
O-Acetyl-l-serine sulfhydrylase (OASS) from plants and bacteria synthesizes cysteine and unnatural amino acids that are important building blocks for active pharmaceuticals and …
Number of citations: 1 www.journal.csj.jp
IL Acid - Tetrahedron, 1999 - Citeseer
Acta33#3 squeeze Page 1 VOL.36, NO.1 • 2003 CHEMISTS HELPING CHEMISTS DEDICATED TO PROFESSOR D. SEEBACH ON HIS 65TH BIRTHDAY Iron Lewis Acid [(η5-C5H5)Fe…
Number of citations: 2 citeseerx.ist.psu.edu
IPC Class, A USPC - 2012 - patentsencyclopedia.com
Disclosed are 2-quinoxalinol salen compounds and in particular 2-quinoxalinol salen Schiff-base ligands. The disclosed 2-quinoxalinol salen compounds may be utilized as ligands for …
Number of citations: 0 www.patentsencyclopedia.com
NA Acid, B Blocks, B Linkers, P Glycols - Citeseer
Number of citations: 0

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